Carbamoylmethyl 4-hydroxyphenylacetate Carbamoylmethyl 4-hydroxyphenylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14094944
InChI: InChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13)
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

Carbamoylmethyl 4-hydroxyphenylacetate

CAS No.:

Cat. No.: VC14094944

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Carbamoylmethyl 4-hydroxyphenylacetate -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name (2-amino-2-oxoethyl) 2-(4-hydroxyphenyl)acetate
Standard InChI InChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13)
Standard InChI Key QFUVQEFNHFZYMA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(=O)OCC(=O)N)O

Introduction

Key Findings

Carbamoylmethyl 4-hydroxyphenylacetate is a synthetic intermediate critical for pharmaceutical applications, particularly in the production of therapeutic agents such as camostat mesylate, used to treat acute pancreatitis . Its synthesis leverages cost-effective methods with high yields and minimal environmental impact . The compound exhibits notable biological activity, interacting with enzymes in microbial metabolic pathways .

Chemical Identity and Structure

Carbamoylmethyl 4-hydroxyphenylacetate (IUPAC: methyl 2-(4-hydroxyphenyl)acetate carbamoylmethyl ester) is characterized by a hydroxyphenyl group linked to an acetate moiety, modified with a carbamoyl group. Its molecular formula is C₁₁H₁₃NO₅, and its molecular weight is 239.23 g/mol.

Structural Features:

  • Hydroxyphenyl group: Provides phenolic reactivity and hydrogen-bonding capacity.

  • Carbamoylmethyl ester: Enhances solubility and serves as a protective group during synthesis .

Synthesis Methods

The compound is synthesized via condensation reactions between 4-hydroxyphenylacetic acid and halogenated carbamoyl derivatives. Key methods include:

Table 1: Comparative Synthesis Approaches

MethodReactantsSolvent SystemYieldKey Advantages
Water-based condensation 4-Hydroxyphenylacetic acid, 2-chloro-N,N-dimethylacetamideWater82%Eco-friendly, high crystallinity
Mixed solvent system 4-Hydroxyphenylacetic acid, 2-bromo-N,N-dimethylacetamideWater-acetonitrile36–40%Scalable, avoids toxic byproducts

Mechanistic Insight:
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenylacetic acid displaces the halogen in carbamoyl derivatives . Water or water-organic solvent mixtures enhance reaction efficiency and simplify purification .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue/DescriptionSource
Melting Point70–72°CPatent
SolubilitySoluble in polar solvents (e.g., DMSO)Patent
Spectral Data (¹H NMR)δ 2.92 (s, 3H), 4.70 (s, 2H), 6.62–7.22 (aromatic)Example 1
IR (KBr)1740 cm⁻¹ (C=O), 1650 cm⁻¹ (amide)Example 1

Biological Activity and Mechanisms

Carbamoylmethyl 4-hydroxyphenylacetate serves as a substrate for microbial enzymes, particularly 4-hydroxyphenylacetate hydroxylase, which catalyzes its conversion into reactive intermediates in Pseudomonas species .

Key Pathways:

  • Meta-Cleavage Pathway:

    • Enzyme: 5-Carboxymethyl-2-hydroxymuconic semialdehyde dehydrogenase .

    • Function: Oxidizes intermediates to carboxylated products, critical for aromatic compound degradation .

  • Therapeutic Potential:

    • Derivatives like camostat mesylate inhibit proteases, making them viable for pancreatitis treatment .

Industrial and Pharmaceutical Applications

  • Pharmaceutical Intermediate: Used in synthesizing camostat mesylate, a serine protease inhibitor .

  • Bioremediation: Microbial degradation of phenolic pollutants via enzymatic pathways .

Analytical Characterization

HPLC Conditions (Example 1 ):

  • Column: YMC Pack ODS-AQ (5 µm, 150 mm × 6 mm).

  • Eluent: Acetonitrile/water (20:80) with 0.5% trifluoroacetic acid.

  • Detection: UV at 254 nm.

  • Purity: >99.7% (relative area ratio).

Recent Advances (Post-2020)

While recent data in the provided sources is limited, ongoing research focuses on:

  • Green Chemistry: Optimizing water-based synthesis to reduce organic solvent use .

  • Enzyme Engineering: Enhancing microbial pathways for biodegradation applications .

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